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molecular formula C13H9BrClNO B8348300 1-(3-Bromophenyl)-2-(6-chloro-2-pyridinyl)ethanone

1-(3-Bromophenyl)-2-(6-chloro-2-pyridinyl)ethanone

Cat. No. B8348300
M. Wt: 310.57 g/mol
InChI Key: KJZWORXGGBLILT-UHFFFAOYSA-N
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Patent
US07153855B2

Procedure details

In a similar manner as described in Example 1 from ethyl 3-bromobenzoate (50.6 g, 220 mmol) and 6-chloro-2-picoline (24 mL, 220 mmol), 1-(3-bromophenyl)-2-(6-chloro-2-pyridinyl)ethanone (59.4 g, 87%) was obtained as a yellow solid. 1H NMR (CDCl3): δ 7.96 (broad s, 1H), 7.71 (d, 1H), 7.35–7.25 (m, 3H), 6.98 (t, 1H), 6.81 (d, 1H), 6.58 (d, 1H), 5.84 (s, 1H); MS m/z 310 (M+1).
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7]CC)=O.[Cl:13][C:14]1[N:19]=[C:18]([CH3:20])[CH:17]=[CH:16][CH:15]=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[O:7])[CH2:20][C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([Cl:13])[N:19]=2)[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
50.6 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=CC1
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
ClC1=CC=CC(=N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CC1=NC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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